2-乙基-3-甲基吡啶

描述

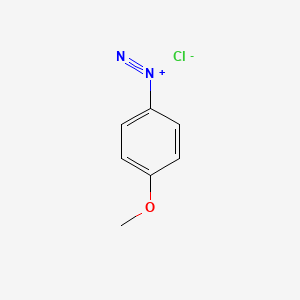

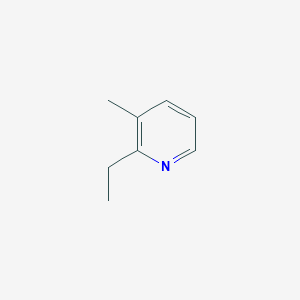

2-Ethyl-3-methylpyridine is a chemical compound with the formula C8H11N. It has a molecular weight of 121.1796 .

Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methylpyridine can be represented by the IUPAC Standard InChIKey: FTKZKUSQFCXEEL-UHFFFAOYSA-N .科学研究应用

视网膜保护作用

2-乙基-3-甲基吡啶衍生物,特别是 2-乙基-3-羟基-6-甲基吡啶烟酸酯,已显示出视网膜保护作用。Peresypkina 等人 (2020 年) 在大鼠视网膜缺血再灌注模型中的研究表明,该化合物可预防眼底缺血性损伤,并显着增加视网膜微循环水平。这表明其作为视网膜保护剂的潜力 (Peresypkina 等人,2020 年)。

合成改进

姚兴胜 (2007 年) 强调了一种改进的合成 2-乙基-6-甲基-3-羟基吡啶盐酸盐(一种新的合成抗氧化剂)的方法。这种改进的方法以 71% 的成功率产生了 2-丙酰基-5-甲基呋喃,表明其具有重要的工业和药学意义 (姚兴胜,2007 年)。

衰老模式和老年保护

Emanuel 和 Obukhova (1978 年) 提出实验数据表明,2-乙基-6-甲基-3-羟基吡啶盐酸盐作为老年保护剂,通过延长小鼠的“潜在”存活时间和降低老年小鼠的死亡率来延长其寿命。这突出了其在衰老和长寿研究中的潜在应用 (Emanuel & Obukhova,1978 年)。

电泳分离

Wren (1991 年) 探索了在游离溶液毛细管电泳中使用 2-、3- 和 4-甲基吡啶(包括 2-乙基-3-甲基吡啶)以改进分离过程。研究表明,使用阳离子表面活性剂可以增强分离,表明其在分析化学中的应用 (Wren,1991 年)。

安全和危害

作用机制

Target of Action

The primary targets of 2-Ethyl-3-methylpyridine are mitochondrial iron-sulfur clusters and monoamine oxidase A (MAO-A) . These targets play crucial roles in cellular respiration and neurotransmitter metabolism, respectively.

Mode of Action

2-Ethyl-3-methylpyridine interacts with its targets by increasing the production of nitric oxide (NO) in cells . It also protects mitochondrial iron-sulfur clusters against oxidative damage . Furthermore, it inhibits the activity of MAO-A, an enzyme involved in the breakdown of neurotransmitters .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the process of lipid peroxidation (LPO), which can lead to cell damage . It also modulates the tricarboxylic acid cycle by maintaining mitochondrial iron-sulfur clusters in a reduced functional state under oxidative conditions .

Pharmacokinetics

It is known that the compound can be administered intraperitoneally . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The administration of 2-Ethyl-3-methylpyridine results in a reduction in the number of ischemic fibers and protects cardiomyocytes against ischemia injury . It also increases the retinal microcirculation level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-3-methylpyridine. For instance, the compound’s action can be affected by the presence of other chemicals, such as those involved in the Suzuki–Miyaura coupling reaction . Additionally, microbial degradation can influence the compound’s stability and action .

生化分析

Biochemical Properties

For instance, some pyridine derivatives have been found to inhibit the mitochondrial membrane-bound monoamine oxidase A (MAO-A), a key enzyme involved in the metabolism of monoamine neurotransmitters .

Cellular Effects

The cellular effects of 2-Ethyl-3-methylpyridine are also not well-studied. Some pyridine derivatives have been found to have protective effects on cells. For example, 2-Ethyl-3-hydroxy-6-methylpyridinium 2-nitroxysuccinate, a synthetic vitamin B6 analog, has been shown to protect cardiomyocytes against ischemia injury

属性

IUPAC Name |

2-ethyl-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKZKUSQFCXEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423810 | |

| Record name | 2-ethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56986-88-0 | |

| Record name | 2-ethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)

![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)